molecular formula C8H18Ge B1600446 Vinyltriethylgermane CAS No. 6207-41-6

Vinyltriethylgermane

Cat. No. B1600446
CAS RN: 6207-41-6
M. Wt: 186.86 g/mol
InChI Key: CILYPIUDEPXAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyltriethylgermane, also known as vinylgermyl, is an organogermanium compound with the molecular formula C6H15Ge. It is a colorless, volatile liquid with a pungent odor. This compound is used as a precursor to other organogermanium compounds, as a reagent in organic synthesis, and in the production of germanium-containing polymers. It is also used as a catalyst in the production of polysiloxanes.

Scientific Research Applications

Vinyltriethylgermane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polysiloxanes, as a reagent in the synthesis of organogermanium compounds, and as a precursor to other organogermanium compounds. It has also been used in the synthesis of a variety of novel organogermanium compounds, such as organogermanium cyclic sulfates and organogermanium-containing polymers.

Mechanism of Action

Vinyltriethylgermane is an organogermanium compound, meaning it contains a germanium atom bonded to an organic molecule. The germanium atom is electron-rich, and can act as an electron donor, donating electrons to other molecules. This electron-donating behavior is what allows this compound to act as a catalyst in the synthesis of polysiloxanes and other organogermanium compounds.
Biochemical and Physiological Effects
This compound is a volatile liquid, and as such is not expected to have any significant biological effects. However, it is important to note that this compound is toxic if inhaled or ingested, and should be handled with care.

Advantages and Limitations for Lab Experiments

Vinyltriethylgermane has several advantages as a reagent in organic synthesis. It is relatively inexpensive, and can be stored for long periods of time without significant degradation. It is also relatively easy to handle and use in lab experiments. However, it is important to note that this compound is toxic, and should be handled with care.

Future Directions

Vinyltriethylgermane has potential applications in a variety of fields, including organic synthesis, polymer synthesis, and materials science. It could be used to synthesize novel organogermanium compounds, such as organogermanium cyclic sulfates and organogermanium-containing polymers. It could also be used to synthesize germanium-containing polymers for use in a variety of applications, such as sensors and medical devices. Additionally, this compound could be used as a catalyst in the synthesis of polysiloxanes, which have potential applications in the fields of electronics and materials science.

properties

IUPAC Name

ethenyl(triethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Ge/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILYPIUDEPXAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454227
Record name VINYLTRIETHYLGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6207-41-6
Record name VINYLTRIETHYLGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyltriethylgermane
Reactant of Route 2
Vinyltriethylgermane
Reactant of Route 3
Vinyltriethylgermane
Reactant of Route 4
Vinyltriethylgermane
Reactant of Route 5
Vinyltriethylgermane
Reactant of Route 6
Vinyltriethylgermane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.